N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .
Preparation Methods
The synthesis of N4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps. One common method includes the cyclocondensation of hydrazino functional groups with acetylacetone to form the pyrazole ring . The structures of the synthesized compounds are verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including nucleophilic reactions and cyclocondensation . Common reagents used in these reactions include acetylacetone and hydrazino functional groups . The major products formed from these reactions are pyrazole derivatives, which exhibit significant biological activities .
Scientific Research Applications
In chemistry, it is used as a ligand in the synthesis of metal complexes . In biology and medicine, it has shown potent antileishmanial and antimalarial activities . Additionally, it is being explored for its potential use in the development of new pharmaceuticals and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes in the Leishmania parasite, leading to its antileishmanial effects . Molecular docking studies have demonstrated its binding affinity to the active site of these enzymes, which is characterized by lower binding free energy .
Comparison with Similar Compounds
N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazole derivatives, such as N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine . While both compounds exhibit significant biological activities, the former is unique due to its specific molecular structure and the presence of the isoxazolo[5,4-b]pyridine ring, which contributes to its distinct pharmacological properties .
Properties
Molecular Formula |
C20H23N7O2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H23N7O2/c1-12-8-13(2)27(24-12)7-5-6-21-19(28)16-9-17(15-10-22-26(4)11-15)23-20-18(16)14(3)25-29-20/h8-11H,5-7H2,1-4H3,(H,21,28) |
InChI Key |
VLSZRHVQEUGMOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C)C |
Origin of Product |
United States |
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